メチル(2S,3R,4S,5R)-3,4,5,6-テトラヒドロキシヘキサン酸-2-カルボキシレート

説明

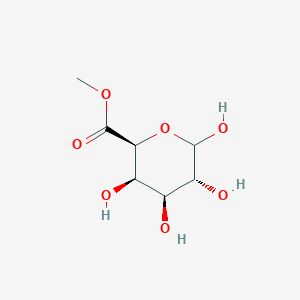

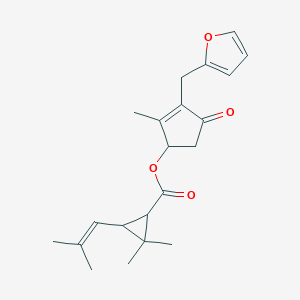

D-Galacturonic acid methyl ester, also known as D-Galacturonic acid methyl ester, is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Galacturonic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Galacturonic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペクチン構造と酵素的分解に関する研究

D-ガラクトロン酸メチルエステルは、ペクチン構造と酵素的分解の研究におけるモデル物質として役立ちます . 植物細胞壁成分の分解と修飾に関する洞察を提供します .

有機合成

有機化学の分野では、D-ガラクトロン酸メチルエステルは、複雑な炭水化物や糖複合体の合成のための出発物質または中間体として使用されます .

β-ガラクトシダーゼの蛍光アッセイ

この化合物は、β-ガラクトシダーゼの蛍光アッセイのための基質として使用されます . このアプリケーションは、蛍光性培地中のE-coliの検出に特に役立ちます .

ペクチナーゼの同定と鑑別

ペクチンは、陸生植物細胞壁のヘテロ多糖成分であり、ペクチナーゼの同定、鑑別、特性評価のための基質として使用されます . このアプリケーションは、ペクチン分解性細菌によるペクチンの分解を研究する上で非常に重要です .

食品業界

ペクチンは、主に共有結合したα-1,4結合のD-ガラクトロン酸ユニットで構成されており、長年にわたり食品および飲料業界で使用されてきました . ペクチンの主な用途は、ゲル化剤、安定剤、乳化剤、増粘剤です .

医薬品およびバイオメディカルアプリケーション

生化学分析

Biochemical Properties

D-Galacturonic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a starting material or intermediate for the synthesis of complex carbohydrates and glycoconjugates . Researchers investigate its reactivity and the conditions required to achieve selective de-esterification or glycosylation, which are key reactions in the assembly of oligosaccharides .

Cellular Effects

It is known that pectins, which D-Galacturonic acid methyl ester is a component of, support intestinal barrier function and have anti-diabetic effects .

Molecular Mechanism

The molecular mechanism of D-Galacturonic acid methyl ester is complex and involves several steps. In the fungal D-galacturonate pathway, D-galacturonate is converted to d-tagaturonate by uronate isomerase, then to d-altronate by NADH-utilising d-tagaturonate reductase, and finally to KDG by altronate dehydratase .

Temporal Effects in Laboratory Settings

It is known that the proportion of methylated galacturonic acid decreases during pectin extraction .

Metabolic Pathways

D-Galacturonic acid methyl ester is involved in the metabolic pathways of pectin degradation. The microbial pathways for the catabolism of D-galacturonic acid would be relevant for the microbial conversion to useful products .

Subcellular Localization

As a component of pectin, it is likely to be found in the cell wall of plants .

特性

IUPAC Name |

methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCNWCUKCYGNF-DHVFOXMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369545 | |

| Record name | D-Galacturonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16048-08-1 | |

| Record name | D-Galacturonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of D-Galacturonic Acid Methyl Ester?

A1: D-Galacturonic Acid Methyl Ester monohydrate has the molecular formula C8H14O7.H2O [, , ]. The sugar ring adopts the 4C1 conformation. The methoxy group has a gauche-trans orientation, and the methyl ester group is nearly planar and lies equatorial to the ring [].

Q2: What do we know about the molecular motions of D-Galacturonic Acid Methyl Ester in the solid state?

A2: Proton NMR studies reveal that methyl groups primarily drive spin-lattice relaxation in D-Galacturonic Acid Methyl Ester at low temperatures []. At higher temperatures, hydroxyl groups and water of crystallization contribute to relaxation in the laboratory frame. In the rotating frame, hydroxyl group and water molecule movement are the main relaxation pathways [].

Q3: How does D-Galacturonic Acid Methyl Ester compare to D-Galacturonic Acid in terms of reactivity and browning?

A3: D-Galacturonic Acid exhibits significantly higher reactivity in nonenzymatic browning reactions compared to its methyl ester derivative []. This difference is likely due to the hemiacetal ring structure of the free acid, which is less stable and more prone to degradation [].

Q4: What is the role of D-Galacturonic Acid Methyl Ester in ascorbic acid biosynthesis?

A5: Research suggests that D-Galacturonic Acid Methyl Ester might be an intermediate in the biosynthesis of ascorbic acid, specifically in plant systems []. The proposed pathway involves the conversion of D-Galactose to D-Galacturonic Acid Methyl Ester, followed by L-galactono-y-lactone and ultimately L-ascorbic acid [].

Q5: Are there any known applications of D-Galacturonic Acid Methyl Ester in material science?

A6: D-Galacturonic Acid Methyl Ester can be used as a building block for creating novel polymers []. For example, researchers have synthesized a poly-D-Galacturonic Acid Methyl Ester grafted vinyl monomer polymer, utilizing a strategic C-O protrusion of methyl methacrylate (MMA). This material showed promise as a super green adsorbent for removing Sm (III) and Nd (III) [].

Q6: What analytical techniques are commonly used to characterize D-Galacturonic Acid Methyl Ester?

A6: Several analytical methods are employed to characterize D-Galacturonic Acid Methyl Ester. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about molecular structure, dynamics, and interactions [].

- Crystallography: Used to determine the three-dimensional structure and conformation of the molecule [, , ].

- Chromatographic techniques: Useful for separating and identifying D-Galacturonic Acid Methyl Ester and its degradation products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)

![Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B95680.png)